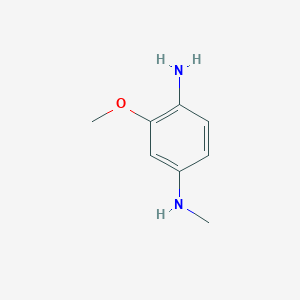![molecular formula C16H19N3O2 B14617358 4-[(E)-(2,4-Dimethoxyphenyl)diazenyl]-N,N-dimethylaniline CAS No. 59527-96-7](/img/structure/B14617358.png)
4-[(E)-(2,4-Dimethoxyphenyl)diazenyl]-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(2,4-Dimethoxyphenyl)diazenyl]-N,N-dimethylaniline is an azo compound characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. Azo compounds are known for their vibrant colors and are widely used as dyes in various industries, including textiles, cosmetics, and food. This particular compound is notable for its applications in scientific research and industrial processes due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2,4-Dimethoxyphenyl)diazenyl]-N,N-dimethylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,4-dimethoxyaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with N,N-dimethylaniline in an alkaline medium to yield the desired azo compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain precise control over temperature, pH, and reaction time, thereby enhancing the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(2,4-Dimethoxyphenyl)diazenyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond and formation of corresponding nitro compounds.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Halogens, sulfonic acids, or nitro groups can be introduced using appropriate electrophiles under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original aromatic rings.
Reduction: Corresponding aromatic amines.
Substitution: Halogenated, sulfonated, or nitrated derivatives.
Scientific Research Applications
4-[(E)-(2,4-Dimethoxyphenyl)diazenyl]-N,N-dimethylaniline has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various analytical techniques. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Utilized in staining and labeling biological specimens due to its vibrant color and stability.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Applied in the production of colored polymers, coatings, and inks. .
Mechanism of Action
The mechanism of action of 4-[(E)-(2,4-Dimethoxyphenyl)diazenyl]-N,N-dimethylaniline involves its interaction with molecular targets through the azo group. The compound can undergo photoisomerization, leading to changes in its electronic structure and reactivity. This property is exploited in applications such as light-sensitive materials and molecular switches. The compound’s interaction with biological molecules, such as proteins and nucleic acids, is also of interest in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol
- 4-[(E)-(4-Amino-2-hydroxyphenyl)diazenyl]benzenesulfonic acid
- N,N-Dimethyl-4-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]aniline
Uniqueness
4-[(E)-(2,4-Dimethoxyphenyl)diazenyl]-N,N-dimethylaniline stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These characteristics influence its reactivity, stability, and interaction with other molecules, making it particularly valuable in specialized applications such as advanced materials and targeted therapies .
Properties
CAS No. |
59527-96-7 |
|---|---|
Molecular Formula |
C16H19N3O2 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
4-[(2,4-dimethoxyphenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H19N3O2/c1-19(2)13-7-5-12(6-8-13)17-18-15-10-9-14(20-3)11-16(15)21-4/h5-11H,1-4H3 |
InChI Key |
SPNSLKPDYFEGRJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-chloronaphthalene-1,4-dione](/img/structure/B14617276.png)
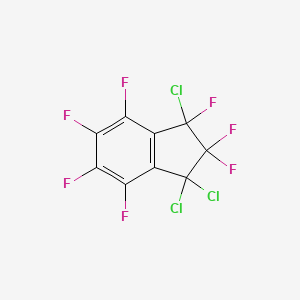
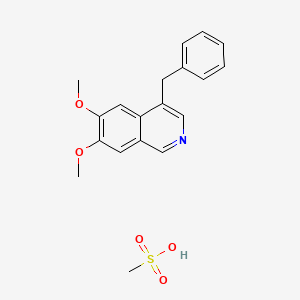
![9-[4-(Methanesulfonyl)phenyl]-9-methyl-9H-fluorene](/img/structure/B14617300.png)
![4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide](/img/structure/B14617305.png)
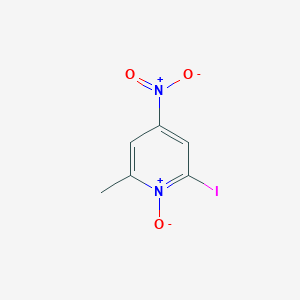
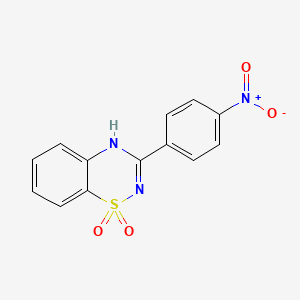
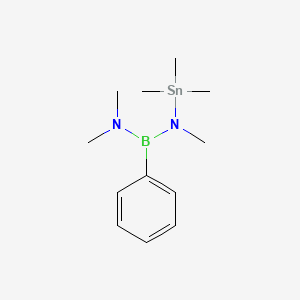
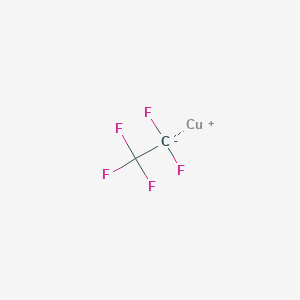

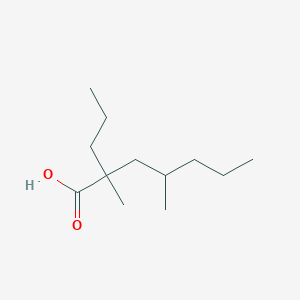
![N-{4-Chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}-N'-ethylthiourea](/img/structure/B14617333.png)
![4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol](/img/structure/B14617344.png)
